molecular formula C4H6F3I B1333361 1,1,1-Trifluoro-4-iodobutane CAS No. 461-17-6

1,1,1-Trifluoro-4-iodobutane

Cat. No.: B1333361
CAS No.: 461-17-6
M. Wt: 237.99 g/mol
InChI Key: LNDGACQEAYKNOI-UHFFFAOYSA-N
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Description

Key Identifiers:

Property Value
CAS Number 461-17-6
Molecular Formula $$ \text{C}4\text{H}6\text{F}_3\text{I} $$
InChI Key LNDGACQEAYKNOI-UHFFFAOYSA-N
SMILES C(CC(F)(F)F)CI
Refractive Index 1.433–1.437
Physical Form Colorless to pale yellow liquid

The trifluoromethyl group ($$-\text{CF}_3$$) contributes to the compound’s stability and lipophilicity, while the iodine atom facilitates nucleophilic substitution reactions.

Historical Development in Organofluorine Chemistry

The synthesis of this compound emerged alongside advancements in halogen-exchange methodologies during the mid-20th century. Early work by Walborsky et al. (1955) demonstrated the utility of iodides in fluorination reactions, while Tyrra et al. (2007) optimized routes using antimony trifluoride ($$\text{SbF}_3$$) for replacing chlorine with fluorine. A pivotal milestone was its characterization in the 1960s as a precursor for fluorinated polymers, aligning with the industrial demand for chemically resistant materials.

Notably, the compound’s synthesis often involves:

  • Halogen exchange : Substituting chlorine or bromine in precursors like 1,1,1-trifluoro-4-chlorobutane with potassium iodide ($$\text{KI}$$).
  • Direct fluorination : Using $$\text{SbF}_3$$ or hydrogen fluoride ($$\text{HF}$$) to introduce fluorine atoms.

These methods underscore its role in advancing fluoroalkylation techniques central to modern organofluorine chemistry.

Significance in Fluorinated Compound Research

This compound is indispensable in synthesizing:

  • Pharmaceutical intermediates : Its iodine atom participates in cross-coupling reactions to form carbon-carbon bonds, enabling the construction of trifluoromethylated aromatics.
  • Agrochemicals : As a fluorinated building block, it contributes to pesticides with enhanced metabolic stability.
  • Functional materials : The compound serves as a monomer in fluoropolymer production, imparting thermal and chemical resistance.

Recent studies highlight its utility in nucleophilic trifluoromethylation. For example, Li and Hu (2008) utilized analogous iodides in fluoride-mediated substitutions to generate difluoromethylated compounds, showcasing the reactivity of the $$-\text{CF}_3$$ group.

Relationship to Other Fluoroalkyl Iodides

This compound shares functional similarities with shorter-chain analogs but exhibits distinct reactivity due to its extended alkyl chain:

Compound Molecular Formula Boiling Point (°C) Key Applications
Trifluoromethyl iodide $$ \text{CF}_3\text{I} $$ -22.5 Refrigerants, etching agents
Pentafluoroethyl iodide $$ \text{C}2\text{F}5\text{I} $$ 34.5 Fluorinated surfactants
1,1,1-Trifluoro-3-iodopropane $$ \text{C}3\text{H}4\text{F}_3\text{I} $$ 124–126 Pharmaceutical intermediates
This compound $$ \text{C}4\text{H}6\text{F}_3\text{I} $$ 126 Polymers, agrochemicals

Unlike trifluoromethyl iodide ($$ \text{CF}_3\text{I} $$), which is gaseous and highly volatile, this compound’s liquid state at room temperature enhances its handling in synthetic protocols. Its longer carbon chain also reduces electrophilicity, moderating reaction kinetics compared to pentafluoroethyl iodide.

Properties

IUPAC Name

1,1,1-trifluoro-4-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3I/c5-4(6,7)2-1-3-8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDGACQEAYKNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379443
Record name 1,1,1-Trifluoro-4-iodobutane
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URL https://comptox.epa.gov/dashboard/DTXSID80379443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-17-6
Record name 1,1,1-Trifluoro-4-iodobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-4-iodobutane
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URL https://comptox.epa.gov/dashboard/DTXSID80379443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Example Synthesis Using Cesium Carbonate and Acetonitrile

Parameter Details
Reactants 3-bromo-1H-1,2,4-triazole (5.0 g, 34 mmol), cesium carbonate (11 g, 34 mmol), this compound (6.8 mL, 34 mmol)
Solvent Acetonitrile (50 mL)
Temperature 20–24 °C
Reaction Time 72 hours
Yield 37% (3.2 g of product as a 70:30 isomer mixture)
Workup Extraction with diethyl ether, concentration, flash column chromatography
Notes Reaction stirred at room temperature; product used without further purification

This method highlights the use of cesium carbonate as a base in acetonitrile solvent to facilitate the substitution reaction at mild temperatures over an extended period, yielding moderate product amounts.

Metal-Mediated Iodination Using Zinc and Iodine

Another preparation involves the reaction of this compound with zinc metal and iodine in N,N-dimethylacetamide (DMA), followed by palladium-catalyzed coupling:

Parameter Details
Reactants This compound (6.7 g, 28 mmol), zinc metal (3.7 g, 56 mmol), iodine (0.33 g, 1.3 mmol)
Solvent DMA (10 mL for zinc/iodine reaction; THF 80 mL for Pd-catalyzed step)
Catalyst Pd(PPh3)2Cl2 (0.91 g, 1.3 mmol)
Temperature 80 °C for 3 h (zinc/iodine step), room temperature for 16 h (Pd-catalyzed step)
Atmosphere Nitrogen (inert)
Workup Quenching with saturated NH4Cl, extraction with ethyl acetate, drying, chromatography
Notes Two-step process involving metal-mediated iodination and Pd-catalyzed coupling

This method demonstrates a metal-mediated iodination followed by palladium-catalyzed cross-coupling, providing a route to functionalized trifluorobutyl derivatives.

Grignard Reagent Formation from this compound

A classical organometallic approach involves the preparation of the Grignard reagent from this compound, which can then be used for further synthetic transformations.

General Procedure for Grignard Reagent Preparation

Parameter Details
Reactants Magnesium (8 mmol, 2 equiv), iodine crystal, this compound (4 mmol, 2 equiv)
Solvent Dry diethyl ether (10 mL)
Atmosphere Argon
Temperature Gentle warming to initiate reaction, reflux during addition, then stirring at reflux for 30 min
Notes Formation of 4,4,4-trifluorobutylmagnesium iodide intermediate

This Grignard reagent is typically prepared by reacting magnesium turnings activated with iodine in dry ether, followed by slow addition of this compound under reflux. The resulting organomagnesium intermediate is then used in nucleophilic addition reactions, such as with benzonitriles to form trifluoroalkanones.

Alkylation Reactions Using this compound

This compound serves as an alkylating agent in asymmetric synthesis and other functionalization reactions.

Example: Alkylation of Chiral Glycine Equivalent

Parameter Details
Reactants Ni–glycine complex (S)-4 (20.0 g, 33.2 mmol), this compound (7.90 g, 33.2 mmol)
Solvent Deoxygenated N,N-dimethylformamide (DMF) (140 mL)
Additives 10% sodium methoxide (NaOMe) in methanol (1 equiv.)
Temperature Room temperature
Reaction Time 2 hours stirring, followed by precipitation and filtration
Notes Reaction under argon atmosphere; used for asymmetric synthesis of trifluoroalkylated amino acids

This method highlights the use of this compound as an electrophile in the alkylation of chiral glycine derivatives, enabling the synthesis of fluorinated amino acid analogs with high stereochemical control.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Yield/Notes Reference
Nucleophilic substitution with cesium carbonate 3-bromo-1H-1,2,4-triazole, Cs2CO3, acetonitrile, 20–24 °C, 72 h 37% yield, isomer mixture
Metal-mediated iodination and Pd-catalyzed coupling Zn, I2, DMA, Pd(PPh3)2Cl2, THF, 80 °C then RT Multi-step, purified by chromatography
Grignard reagent formation Mg, iodine, dry ether, reflux Intermediate for further synthesis
Alkylation of chiral glycine equivalent Ni–glycine complex, DMF, NaOMe, RT Used for asymmetric synthesis of trifluoro amino acids

Research Findings and Considerations

  • The cesium carbonate-mediated substitution provides a straightforward but moderate-yielding route to this compound derivatives, suitable for further functionalization.
  • Metal-mediated iodination combined with palladium catalysis allows for complex molecule construction but requires inert atmosphere and careful control of reaction conditions.
  • The Grignard reagent derived from this compound is a versatile intermediate for carbon-carbon bond formation, especially in the synthesis of trifluoromethylated ketones and related compounds.
  • Alkylation reactions using this compound enable asymmetric synthesis routes, expanding the utility of this compound in stereoselective organic synthesis.

Chemical Reactions Analysis

1,1,1-Trifluoro-4-iodobutane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents include bases, acids, and other nucleophiles.

    Major Products: Depending on the reaction, products can include substituted butanes, alcohols, and other derivatives.

Scientific Research Applications

1,1,1-Trifluoro-4-iodobutane is used in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research includes its potential use in developing pharmaceuticals with anti-inflammatory properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-iodobutane involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. These interactions are crucial for its applications in medicinal chemistry and biological research .

Comparison with Similar Compounds

1-Chloro-4-iodobutane

Molecular Formula : C₄H₈ClI
Key Differences :

  • Replaces the trifluoromethyl (-CF₃) group with a chlorine atom.
  • Reactivity : Chlorine is less electron-withdrawing than fluorine, reducing the electrophilicity of the adjacent carbon. This makes it less reactive in nucleophilic substitution compared to 1,1,1-Trifluoro-4-iodobutane.

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane

Molecular Formula : C₅H₄F₇I
Molecular Weight : 323.98 g/mol
Key Differences :

  • Additional fluorine atoms and a trifluoromethyl branch enhance electron-withdrawing effects.
  • Physical State : Liquid (similar to this compound) .

1,1,1,2,2-Pentafluoro-4-iodobutane

Molecular Formula : C₄H₅F₅I
Key Differences :

  • Five fluorine atoms increase molecular weight (vs. three in this compound).

Iodobutane (1-Iodobutane)

Molecular Formula : C₄H₉I
Key Differences :

  • Lacks fluorine substituents, resulting in lower density (~1.6 g/cm³) and comparable boiling point (~130°C).
  • Reactivity : Less electrophilic due to the absence of electron-withdrawing groups, requiring harsher conditions for nucleophilic substitutions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
This compound C₄H₆F₃I 237.99 126–127 1.85 Cross-coupling reactions
1-Chloro-4-iodobutane C₄H₈ClI ~218.45 N/A N/A Limited data
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane C₅H₄F₇I 323.98 N/A N/A Specialized fluorination
1-Iodobutane C₄H₉I 184.02 ~130 ~1.6 General alkylation reactions

Research Findings and Reactivity Insights

  • Catalytic Applications: this compound demonstrates superior reactivity in palladium-catalyzed α-alkylation of amides compared to non-fluorinated analogs. The -CF₃ group stabilizes transition states, enabling efficient C–C bond formation under mild conditions .
  • Electrophilicity: Fluorine substituents increase the electrophilicity of the β-carbon, making it more reactive toward nucleophiles like organozinc reagents (e.g., Zn-9 in ).
  • Solubility and Stability : The compound’s fluorinated backbone enhances solubility in polar solvents and stability during storage (when stabilized with copper) .

Biological Activity

1,1,1-Trifluoro-4-iodobutane (TFIB) is a halogenated organic compound with the molecular formula C4_4H6_6F3_3I and a molecular weight of 237.99 g/mol. This compound has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of TFIB, including data tables, case studies, and research findings.

TFIB is characterized by several notable physical properties:

  • Density : 1.85 g/cm³
  • Boiling Point : 126°C to 127°C
  • Flash Point : >100°C
  • Refractive Index : 1.4335
  • Sensitivity : Light sensitive

These properties contribute to its reactivity and potential applications in synthetic chemistry and biological research.

Biological Activity Overview

Research indicates that TFIB exhibits various biological activities, particularly in the fields of medicinal chemistry and biochemistry. Some key areas of interest include:

  • Antimicrobial Activity : TFIB and its derivatives have shown promising antimicrobial properties against a range of bacterial strains.
  • Enzyme Inhibition : Studies suggest that TFIB can act as an inhibitor for certain enzymes, which may have implications in drug design.
  • Antitumor Properties : Preliminary investigations indicate potential antitumor activity, although more extensive studies are required to confirm these findings.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits specific enzymes in vitro
AntitumorInduces apoptosis in cancer cell lines

Table 2: Physical Properties of TFIB

PropertyValue
Molecular FormulaC4_4H6_6F3_3I
Molecular Weight237.99 g/mol
Density1.85 g/cm³
Boiling Point126°C - 127°C
Flash Point>100°C

Case Study 1: Antimicrobial Efficacy

A study published in the MDPI journal demonstrated that TFIB exhibited significant antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing that TFIB could inhibit bacterial growth effectively at low concentrations.

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, TFIB was tested against a panel of enzymes relevant to metabolic pathways. The results indicated that TFIB could inhibit the activity of certain enzymes involved in lipid metabolism, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 3: Antitumor Activity

Research conducted on cancer cell lines revealed that TFIB induced apoptosis through a caspase-dependent pathway. The study highlighted its potential role as an anticancer agent, warranting further exploration into its mechanisms and efficacy in vivo.

Q & A

Q. How does the steric and electronic profile of this compound influence its use in photoinduced reactions?

  • Methodological Answer : The CF₃ group enhances UV absorption (λmax ~ 260 nm), enabling photoactivation. Test under UV light (365 nm) with iridium photocatalysts (e.g., [Ir(ppy)₃]) and compare with non-fluorinated analogs to isolate electronic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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